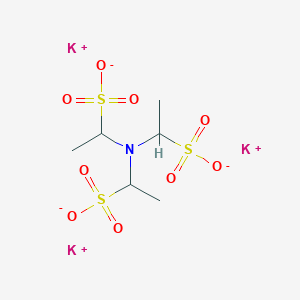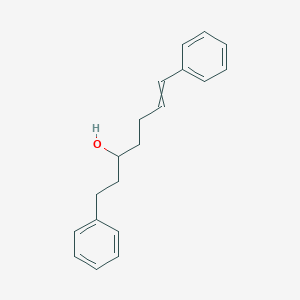
1,7-Diphenylhept-6-EN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Diphenylhept-6-EN-3-OL: is a chemical compound with the molecular formula C19H22O . It belongs to the class of diarylheptanoids, which are known for their diverse biological activities. This compound is characterized by the presence of two phenyl groups attached to a heptene chain with a hydroxyl group at the third position .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Diphenylhept-6-EN-3-OL can be synthesized through various synthetic routes. One common method involves the condensation of benzaldehyde with acetophenone in the presence of a base to form chalcone, which is then subjected to hydrogenation to yield the desired product . The reaction conditions typically involve:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,7-Diphenylhept-6-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid
Major Products Formed
Oxidation: 1,7-Diphenylhept-6-EN-3-one
Reduction: 1,7-Diphenylheptane-3-OL
Substitution: Brominated or nitrated derivatives of this compound
Scientific Research Applications
1,7-Diphenylhept-6-EN-3-OL has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its phytoestrogenic activity, which may have implications in hormone replacement therapy and cancer treatment.
Mechanism of Action
The mechanism of action of 1,7-Diphenylhept-6-EN-3-OL involves its interaction with various molecular targets and pathways. It is known to exhibit phytoestrogenic activity by binding to estrogen receptors, thereby modulating the expression of estrogen-responsive genes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
1,7-Diphenylhept-6-EN-3-OL can be compared with other diarylheptanoids such as:
1,7-Diphenylhept-6-EN-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
1,7-Diphenylhepta-4,6-dien-3-OL: Contains an additional double bond in the heptene chain.
1,7-Diphenylheptane-3-OL: Lacks the double bond in the heptene chain.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
87095-76-9 |
|---|---|
Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1,7-diphenylhept-6-en-3-ol |
InChI |
InChI=1S/C19H22O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-7,9-13,19-20H,8,14-16H2 |
InChI Key |
DPRCKWANIKZGTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CCC=CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



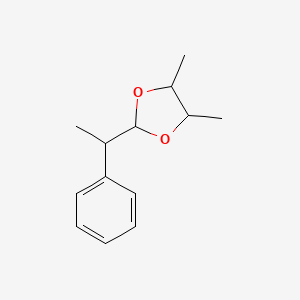
![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)
![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)
silane](/img/structure/B14404333.png)

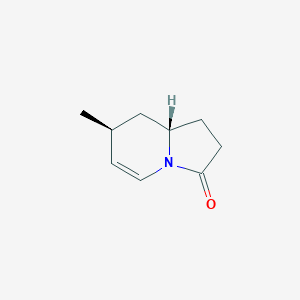
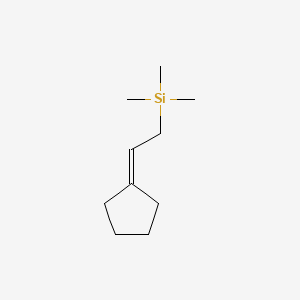

![1,1'-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14404346.png)
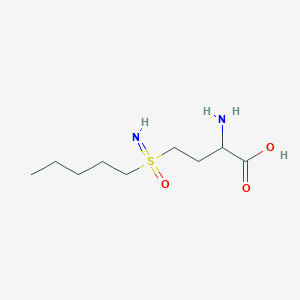
![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14404356.png)
